

# rheological behavior of aqueous furcellaran solutions

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An In-depth Technical Guide to the Rheological Behavior of Aqueous **Furcellaran** Solutions

## Introduction to Furcellaran

**Furcellaran** is a sulfated anionic polysaccharide extracted from the red algae *Furcellaria lumbricalis*. Structurally, it is a hybrid carrageenan, primarily composed of repeating units of  $\beta$ -D-galactopyranose and 3,6-anhydro- $\alpha$ -D-galactopyranose, with sulfate ester groups.[1] It is often considered a hybrid of kappa ( $\kappa$ ) and beta ( $\beta$ ) carrageenan.[2] This structure gives it properties reminiscent of both agar and carrageenan.[1] In the food industry, it is recognized as a gelling agent, thickener, and stabilizer (E408), but its unique rheological characteristics also make it a subject of interest for pharmaceutical and drug development applications.[2][3]

The key functional property of **furcellaran** is its ability to form thermo-reversible gels upon cooling, a process driven by a conformational change from a random coil to an ordered double-helix structure.[4] The subsequent aggregation of these helices, often mediated by specific cations like potassium ( $K^+$ ), leads to the formation of a robust three-dimensional gel network.[4] This guide provides a detailed overview of the rheological properties of aqueous **furcellaran** solutions, focusing on the influence of concentration, temperature, and ions, supported by quantitative data and detailed experimental protocols.

## Core Rheological Properties

The flow and deformation behavior of **furcellaran** solutions are governed by several key factors. Generally, these solutions exhibit non-Newtonian, shear-thinning (pseudoplastic)

behavior, where viscosity decreases with an increasing shear rate.<sup>[5][6]</sup> At higher concentrations, they transition from viscous solutions to viscoelastic gels with significant solid-like character.<sup>[7][8]</sup>

## Effect of Concentration

Concentration is a critical determinant of the rheological profile of **furcellaran** solutions. As the concentration of **furcellaran** increases, there is a significant rise in viscosity, shear stress, and the viscoelastic moduli (Storage Modulus  $G'$  and Loss Modulus  $G''$ ).<sup>[2][7][9]</sup>

- **Viscosity:** The viscosity of **furcellaran** solutions increases with higher polymer concentrations.<sup>[2][7]</sup> This is due to increased polymer chain interactions and entanglements.
- **Viscoelasticity:** At low concentrations (e.g., up to 1 g/L), **furcellaran** solutions behave as liquids, with the loss modulus ( $G''$ ) being greater than the storage modulus ( $G'$ ). As concentration increases (e.g., to 3 g/L and 5 g/L), the storage modulus ( $G'$ ) increases significantly, indicating the formation of a more structured, gel-like network.<sup>[7][8]</sup> At a concentration of 5 g/L, the solution can achieve a gel-like consistency.<sup>[7][8]</sup> This transition highlights the concentration-dependent shift from liquid-like to solid-like (elastic) behavior.

## Effect of Temperature

Temperature profoundly impacts the viscosity and gelling state of **furcellaran** solutions.

- **Dissolution and Viscosity Changes:** **Furcellaran** powder is soluble in water at temperatures above 75°C.<sup>[3][10]</sup> The viscosity of a **furcellaran** solution is highly temperature-dependent. For example, a 1.5% dispersion shows an increase in viscosity upon heating to around 43°C, after which viscosity decreases with further heating.<sup>[3]</sup> Upon cooling, viscosity gradually increases until the gelation point is reached.<sup>[3]</sup>
- **Gelation and Melting:** **Furcellaran** forms gels upon cooling to approximately 40-45°C.<sup>[3]</sup> These gels are thermo-reversible, meaning they can be melted by heating and reformed upon cooling. A 1% gel shows little hysteresis, with gelling and melting temperatures between 35-45°C.<sup>[3]</sup> However, at higher concentrations, the melting temperature is higher than the gelling temperature, a phenomenon known as thermal hysteresis.<sup>[2][3]</sup> Short-term heat treatment at high temperatures (75–115°C) can cause polymer degradation and desulphation, leading to a decrease in molecular weight, viscosity, and gel hardness.<sup>[11]</sup>

## Effect of Ions

The presence of specific cations, particularly potassium (K<sup>+</sup>) and calcium (Ca<sup>2+</sup>), significantly enhances the gelling properties of **furcellaran**.<sup>[10]</sup> These ions are believed to mediate the aggregation of the double-helical structures formed during cooling, which is essential for creating a strong gel network.<sup>[4]</sup>

- **Gel Strength:** The strength of **furcellaran** gels, quantified by the storage modulus (G'), increases with a higher concentration of potassium and calcium ions.<sup>[10]</sup> For instance, reducing the KCl concentration from 40 mM to 10 mM in a 1.5% (w/w) **furcellaran** gel can cause a threefold decrease in the storage modulus (from ~30,000 Pa to ~9,300 Pa).<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative rheological data for aqueous **furcellaran** solutions as reported in the cited literature.

Table 1: Effect of **Furcellaran** Concentration on Viscoelastic Properties

Furcellaran Concentration (g/L)	Storage Modulus (G') Range (Pa) at -12°C, 60% Sucrose	Frequency Range (Hz)	Observations	Reference
Up to 1	1 - 11	0.1 - 10	Solution exhibits primarily liquid-like behavior.	[7]
3	10 - 100	0.1 - 10	Significant increase in elastic behavior.	[7]

| 5 | Not specified, but forms a gel-like consistency | 0.1 - 10 | Strong gel-like network formation. <sup>[7][8]</sup> |

Table 2: Effect of Potassium Chloride (KCl) on Gel Strength

Furcellaran Concentration (% w/w)	KCl Concentration (mM)	Storage Modulus (G') (Pa)	Observations	Reference
1.5	40	~30,000	Strong gel formation.	[2]

| 1.5 | 10 | ~9,300 | Gel strength decreases significantly with lower ion concentration. |[2] |

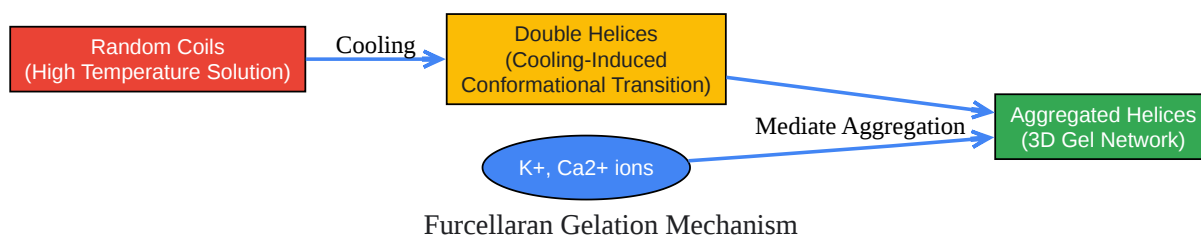
Table 3: Thermal Properties of **Furcellaran** Gels

Furcellaran Concentration (% w/w)	Gelling Temperature (°C)	Melting Temperature (°C)	Hysteresis (°C)	Reference
1.0	~40-45	~35-45	Very little	[3]

| 1.5 (in 40 mM KCl) | Not specified | Not specified | 31 |[2] |

## Furcellaran Gelation Mechanism & Experimental Workflow

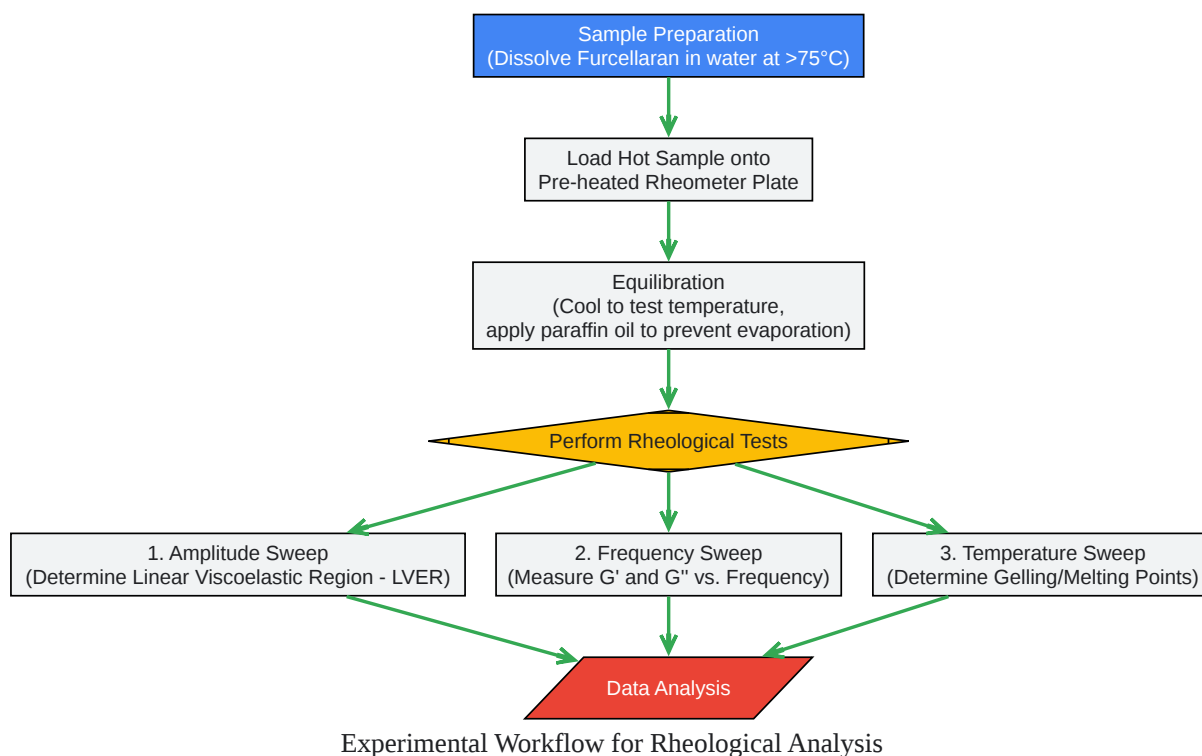
The gelation of **furcellaran** is a two-step process involving a conformational change followed by aggregation, which is crucial for its function as a gelling agent.



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Caption: **Furcellaran** gelation involves a coil-to-helix transition followed by cation-mediated aggregation.

The rheological properties of **furcellaran** are typically characterized using a rotational rheometer. The following workflow outlines the standard procedure.



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Caption: Standard workflow for preparing and analyzing **furcellaran** solutions using a rheometer.

## Experimental Protocols

Detailed and consistent methodologies are essential for obtaining reproducible rheological data. The protocols below are synthesized from common practices in the literature.[7][11][12]

### Sample Preparation

- **Dissolution:** Disperse the desired amount of **furcellaran** powder (e.g., 0.05 to 5 g/L) in deionized water or a relevant buffer.<sup>[7]</sup> If other solutes like sucrose or salts are required, they should be added at this stage.<sup>[7]</sup>
- **Heating:** Heat the solution to a temperature sufficient for complete dissolution (typically >75°C, with 60°C to 75°C often used in protocols with stirring) using a magnetic stirrer until the solution is clear and homogenous.<sup>[7]</sup><sup>[11]</sup>

## Rheological Measurements

These measurements are typically performed using a controlled-stress or controlled-strain rotational rheometer.

- **Instrument Setup:**
  - **Geometry:** A plate-plate geometry (e.g., 50 mm diameter) or a cone-plate geometry is commonly used.<sup>[7]</sup><sup>[13]</sup> For preventing slip, surfaces may be hatched or treated with sandpaper.<sup>[12]</sup>
  - **Gap:** Set a specific gap between the plates (e.g., 0.3 mm).<sup>[7]</sup>
  - **Temperature Control:** Use a Peltier or similar system to precisely control the temperature of the measurement plate.
- **Sample Loading and Equilibration:**
  - Pre-heat the rheometer plate to the initial sample temperature (e.g., 60°C).<sup>[7]</sup>
  - Pipette the hot sample solution onto the center of the lower plate.
  - Lower the upper plate to the specified gap, ensuring the sample completely fills the gap and trimming any excess.
  - Apply a layer of low-viscosity paraffin oil to the exposed sample edge to prevent water evaporation during the experiment.<sup>[7]</sup>
  - Allow the sample to equilibrate at the starting temperature for a set period (e.g., 5 minutes).<sup>[11]</sup>

- Measurement Procedures:
  - Amplitude Sweep (Strain Sweep): To identify the linear viscoelastic region (LVER), perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz or 1 rad/s).[7][12] The LVER is the range of strain amplitudes where the storage ( $G'$ ) and loss ( $G''$ ) moduli are independent of the applied strain. Subsequent oscillatory tests should be conducted at a strain value within this region (e.g., 15%).[7]
  - Frequency Sweep: To characterize the viscoelastic nature of the sample, perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain amplitude (within the LVER) and temperature.[7] This test reveals how the material's elastic and viscous properties change with the timescale of deformation.
  - Temperature Sweep (Temperature Ramp): To determine gelation and melting points, apply a controlled cooling and heating ramp (e.g., 1°C/min) while performing small-amplitude oscillations at a constant frequency (e.g., 10 Hz) and strain.[11] The crossover point of  $G'$  and  $G''$  during cooling is often defined as the gelation temperature, while the crossover during heating can indicate the melting temperature.

## Conclusion

The rheological behavior of aqueous **furcellaran** solutions is complex and highly dependent on concentration, temperature, and ionic environment. These solutions exhibit pronounced shear-thinning and viscoelastic properties, transitioning from viscous liquids at low concentrations to strong, brittle, thermo-reversible gels at higher concentrations. The gelation process is driven by a coil-to-helix conformational transition and subsequent cation-mediated aggregation. A thorough understanding and precise measurement of these properties, using standardized protocols, are critical for leveraging **furcellaran** in advanced applications, including controlled-release drug delivery systems, tissue engineering scaffolds, and as a functional excipient in pharmaceutical formulations.

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